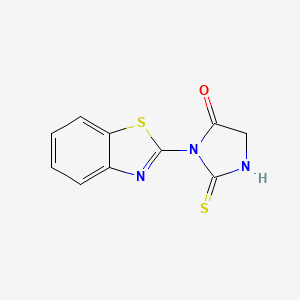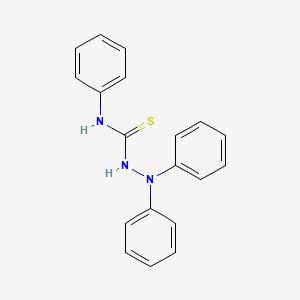![molecular formula C16H15NO3 B5813419 2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)
2-[(2-phenylacetyl)amino]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-phenylacetyl)amino]phenyl acetate, commonly known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as pharmacology and biochemistry. PPA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of phenylacetone, which is a precursor for the synthesis of amphetamine and methamphetamine.
Mecanismo De Acción
The mechanism of action of PPA is not fully understood. However, it has been suggested that PPA may act by inhibiting the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins. PPA has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects:
PPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that PPA inhibits the activity of COX-1 and COX-2, which are enzymes involved in the synthesis of prostaglandins. PPA has also been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS), which are involved in the regulation of blood pressure and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPA has several advantages and limitations for lab experiments. One of the advantages of PPA is that it is a stable and readily available compound. It is also relatively easy to synthesize. However, one of the limitations of PPA is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. PPA is also relatively expensive compared to other compounds that are used in lab experiments.
Direcciones Futuras
There are several future directions for research on PPA. One area of research is the development of new synthetic methods for the production of PPA. Another area of research is the study of the pharmacological and biochemical effects of PPA in vivo. Additionally, further research is needed to understand the mechanism of action of PPA and its potential use as a therapeutic agent for various diseases.
Métodos De Síntesis
PPA can be synthesized using various methods such as the Friedel-Crafts acylation reaction, the Schotten-Baumann reaction, and the Ullmann reaction. The most commonly used method for the synthesis of PPA is the Schotten-Baumann reaction, which involves the reaction of 2-aminophenyl acetate with phenylacetyl chloride in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
PPA has been extensively studied for its potential applications in various fields such as pharmacology, biochemistry, and neuroscience. In pharmacology, PPA has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It has also been studied for its potential use as an anticancer agent and as a drug for the treatment of Alzheimer's disease.
In biochemistry, PPA has been used as a substrate for the synthesis of peptides and proteins. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In neuroscience, PPA has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
[2-[(2-phenylacetyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)20-15-10-6-5-9-14(15)17-16(19)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLFHRRZTDGXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)
![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)

![2-[(4-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5813392.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813402.png)
![4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5813407.png)


![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)